molecular formula C10H9FO B13109405 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13109405
M. Wt: 164.18 g/mol
InChI Key: RXBRIKMPIAEXLF-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a bicyclic structure with a ketone group at position 1, a fluorine substituent at position 6, and a methyl group at position 2. For example, 5-chloro-2,3-dihydro-1H-inden-1-one is synthesized via intramolecular Friedel-Crafts acylation using trifluoromethanesulfonic acid , while 6-fluoro-3-phenyl-1H-indene-2-carbaldehyde is prepared via phenylmagnesium bromide addition followed by oxidation . The fluorine and methyl substituents in 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one likely enhance its lipophilicity and electronic properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

6-fluoro-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6H,4H2,1H3

InChI Key

RXBRIKMPIAEXLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindan-1-one and methylating agents.

    Methylation: The methylation of 6-fluoroindan-1-one is carried out using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically conducted in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one may involve large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The process may include continuous flow reactors, automated control systems, and purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is C10H9FC_{10}H_{9}F, with a molecular weight of approximately 164.18 g/mol. This compound features a fluorine atom at the 6-position and a methyl group at the 3-position of the indanone structure, which influences its reactivity and biological interactions.

Scientific Research Applications

Medicinal Chemistry
6-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Biological Activity
Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : In vitro studies have shown that it inhibits the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentrations (MIC) against selected strains are summarized below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential role in treating bacterial infections.

  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against specific cancer cell lines. The compound's ability to interact with cellular targets may lead to the development of novel anticancer therapies.

Case Studies

Several case studies have highlighted the applications of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibitory effects, supporting its development as a new class of antibiotics.
  • Anticancer Research : Investigations into derivatives based on this compound revealed promising results in inhibiting cancer cell proliferation. One derivative demonstrated IC50 values comparable to established chemotherapeutics, suggesting potential clinical applications in oncology.

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, gene expression, or metabolic pathways to achieve desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Methyl vs. Hydroxyl Groups : The 3-methyl group in the target compound improves lipophilicity compared to 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one, where the hydroxyl group may facilitate hydrogen bonding in biological systems .

Key Observations :

  • Allelopathic Activity: The target compound’s methyl group may reduce polar interactions compared to 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one, which exhibits stronger hypocotyl inhibition (IC₅₀ = 0.34 mM vs. 0.21 mM for alpinolide peroxide) .
  • Antimicrobial Potency : Fluorinated arylidene derivatives, such as (E)-2-(4-trifluoromethylbenzylidene)-2,3-dihydro-1H-inden-1-one, demonstrate enhanced activity against Gram-negative bacteria due to increased electrophilicity from the CF₃ group .

Physicochemical and Electronic Properties

Table 3: Computational and Experimental Properties
Compound Name Key Properties (DFT Calculations) Observations Reference(s)
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one HOMO-LUMO gap = 4.32 eV; Global electrophilicity = 1.92 eV Electron-deficient indenone core enhances reactivity
5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one ΔE gap = 1.803 eV (vs. 2.385 eV in O-IDTBR1) Reduced energy gap improves charge transfer in optoelectronics

Key Observations :

  • Electron-Withdrawing Effects : Fluorine substituents lower HOMO-LUMO gaps, enhancing charge transfer capabilities in materials science applications .

Biological Activity

6-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in cancer research and antimicrobial activity.

6-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is characterized by its unique structure, which includes a fluorine atom and a methyl group. This structural configuration may influence its biological activity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and disruption of microtubule assembly, which are critical for cell division and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Structure-Activity Relationship (SAR)

The biological activity of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one can be influenced by its structural features:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and receptor binding
Methyl GroupMay influence steric hindrance and selectivity

Research indicates that modifications to the indene core can significantly alter the biological profile, suggesting a need for further SAR studies to optimize efficacy .

Case Studies

Several case studies have investigated the biological effects of compounds related to 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one:

  • Indolizine Derivatives : A study found that indolizine derivatives exhibited significant anti-tubercular activity, indicating that similar scaffolds could be explored for developing new therapeutic agents against resistant strains .
  • Cytotoxic Compounds : Research on curcumin analogues showed that certain structural modifications led to enhanced cytotoxicity against cancer cells, emphasizing the importance of chemical diversity in developing effective anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?

  • Methodological Answer : A common approach involves halogenation and cyclization of substituted indane precursors. For example, fluorination can be achieved via electrophilic substitution using fluorine gas or fluorinating agents like Selectfluor® under controlled conditions . Post-synthesis, purity optimization requires chromatography (e.g., silica gel column) combined with recrystallization using solvents such as ethanol or dichloromethane/hexane mixtures. Purity validation should employ HPLC (≥99%) and NMR to confirm the absence of regioisomers (e.g., 5-fluoro vs. 6-fluoro derivatives) .

Q. How can structural characterization of this compound be performed to distinguish it from related analogs?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography . Key NMR signals include:
  • Fluorine-induced deshielding : The fluorine atom at position 6 causes distinct splitting in aromatic proton signals (δ ~6.8–7.3 ppm) .
  • Methyl group : The 3-methyl group appears as a singlet (~δ 1.2–1.5 ppm) due to lack of neighboring protons.
    X-ray crystallography (using SHELX software ) resolves spatial arrangements, confirming the dihydroindenone scaffold and substituent positions.

Q. What are the critical physicochemical properties affecting experimental design?

  • Methodological Answer : Key properties include:
PropertyValue/RangeRelevance
LogP ~2.8 (calculated)Solubility in organic solvents
Melting Point 95–100°C (estimated)Crystallization conditions
Stability Sensitive to light/heatStorage at –20°C in amber vials
These values guide solvent selection (e.g., DMSO for biological assays) and stability protocols .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow GHS hazard codes H302/H315/H319/H335 (toxic if swallowed, skin/eye irritant, respiratory irritation). Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d,p) basis set) to analyze:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic/electrophilic sites .
  • Electrostatic Potential (ESP) : Fluorine’s electron-withdrawing effect creates positive charge density at the carbonyl group, enhancing electrophilicity .
    Software: Gaussian 09 or ORCA, validated with experimental NMR data .

Q. What strategies resolve contradictions in biological activity data across fluorinated indenone derivatives?

  • Methodological Answer : Contradictions often arise from substituent positioning. For example:
  • 6-Fluoro vs. 5-Fluoro : 6-Fluoro derivatives show higher antimicrobial activity (e.g., MIC ~12.5 µg/mL against E. coli) due to optimized steric and electronic profiles .
    Use SAR studies with systematic variation of substituents (e.g., methyl, halogen) and correlate with bioassay results (e.g., IC₅₀ in kinase inhibition assays) .

Q. How can crystallographic data improve understanding of its binding to biological targets?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., JAK2 or FAK kinases) and refine structures using SHELXL . Analyze hydrogen bonding (e.g., carbonyl oxygen with Lys45 in FAK) and hydrophobic interactions (methyl group with Phe80). Resolution ≤1.8 Å is critical for detecting fluorine’s van der Waals interactions .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) to control stereochemistry at the 3-methyl position. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity for fluorinated indenones?

  • Resolution Strategy :
  • Solubility Differences : Low aqueous solubility (e.g., <0.1 mg/mL) may lead to false negatives. Use DMSO/cyclodextrin complexes to enhance bioavailability .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include positive controls (e.g., ciprofloxacin for bacteria) .

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